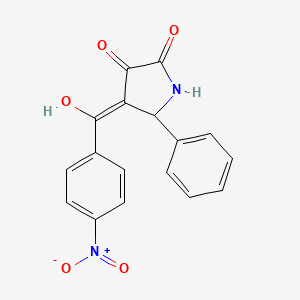
N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-N'-(4-isopropylphenyl)urea (known as IPU) is a synthetic compound that has been widely used in scientific research for its potential as a herbicide and plant growth regulator.
Mécanisme D'action
The mechanism of action of IPU involves the inhibition of the enzyme acetolactate synthase (ALS). ALS is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. By inhibiting ALS, IPU disrupts the biosynthesis of these amino acids, leading to growth inhibition and eventual plant death.
Biochemical and Physiological Effects:
In addition to its effects on plant growth and development, IPU has also been shown to have potential as a therapeutic agent for the treatment of certain diseases. Studies have demonstrated that IPU has anti-inflammatory and anti-tumor properties, and may be effective in the treatment of conditions such as rheumatoid arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IPU in lab experiments is its specificity for ALS. This allows researchers to selectively inhibit the biosynthesis of branched-chain amino acids without affecting other metabolic pathways. Additionally, IPU is relatively stable and easy to handle, making it a convenient tool for scientific research. However, one limitation of using IPU is its potential toxicity to non-target organisms. Careful handling and disposal procedures must be followed to minimize the risk of environmental contamination.
Orientations Futures
There are several potential future directions for research involving IPU. One area of interest is the development of new herbicides and plant growth regulators based on the structure of IPU. Additionally, further investigation into the anti-inflammatory and anti-tumor properties of IPU may lead to the development of new therapeutic agents for the treatment of human diseases. Finally, studies investigating the potential ecological impacts of IPU and other herbicides will be important for understanding the long-term effects of their use on the environment.
Méthodes De Synthèse
The synthesis of IPU involves the reaction of 5-chloro-2-pyridinylamine with 4-isopropylphenylisocyanate. The reaction takes place in the presence of a base and an organic solvent. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
IPU has been widely used in scientific research for its potential as a herbicide and plant growth regulator. It has been shown to inhibit the growth of various plant species, including wheat, corn, and rice. Additionally, IPU has been used in studies investigating the regulation of plant growth and development, as well as the response of plants to environmental stressors such as drought and salinity.
Propriétés
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10(2)11-3-6-13(7-4-11)18-15(20)19-14-8-5-12(16)9-17-14/h3-10H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPSTBIMVNQEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5354359.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354361.png)
![5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354370.png)
![3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanamide](/img/structure/B5354373.png)
![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)
methanol](/img/structure/B5354383.png)

![methyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5354395.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5354398.png)
![5-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5354404.png)
![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5354405.png)
![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354410.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5354422.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5354428.png)
